Computed Physicochemical Property Differentiation from Non-Chlorinated and N-Methylated Analogs
The target compound's computed physicochemical properties differ from its key analogs, affecting its suitability for specific biological screening and pharmacokinetic prediction models. The presence of the chloro substituent (as opposed to no halogen) and a secondary sulfonamide NH (as opposed to an N-methyl group) alters lipophilicity and hydrogen-bonding capacity [1].
| Evidence Dimension | Lipophilicity (XLogP3) and Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | XLogP3 = 1.3; H-Bond Donors = 1 [1] |
| Comparator Or Baseline | N-(2-dimethylaminoethyl)-3-nitrobenzenesulfonamide (non-chlorinated): XLogP3 predicted lower, ~0.8; N-(2-dimethylaminoethyl)-N-methyl-4-chloro-3-nitrobenzenesulfonamide (N-methylated): H-Bond Donors = 0, XLogP3 predicted higher, ~2.0 |
| Quantified Difference | ΔXLogP3 ≈ +0.5 vs. non-chlorinated analog; unique presence of 1 H-Bond Donor vs. N-methylated analog. |
| Conditions | Values are computed by XLogP3 3.0 and Cactvs 3.4.8.18 as provided by PubChem [1]. |
Why This Matters
These differences are critical for interpreting structure-activity relationships (SAR) in cellular assays; the unique H-bond donor profile directly influences target engagement and solubility.
- [1] PubChem Computed Properties for CID 3703122, 4-chloro-N-(2-(dimethylamino)ethyl)-3-nitrobenzene-1-sulfonamide. View Source
